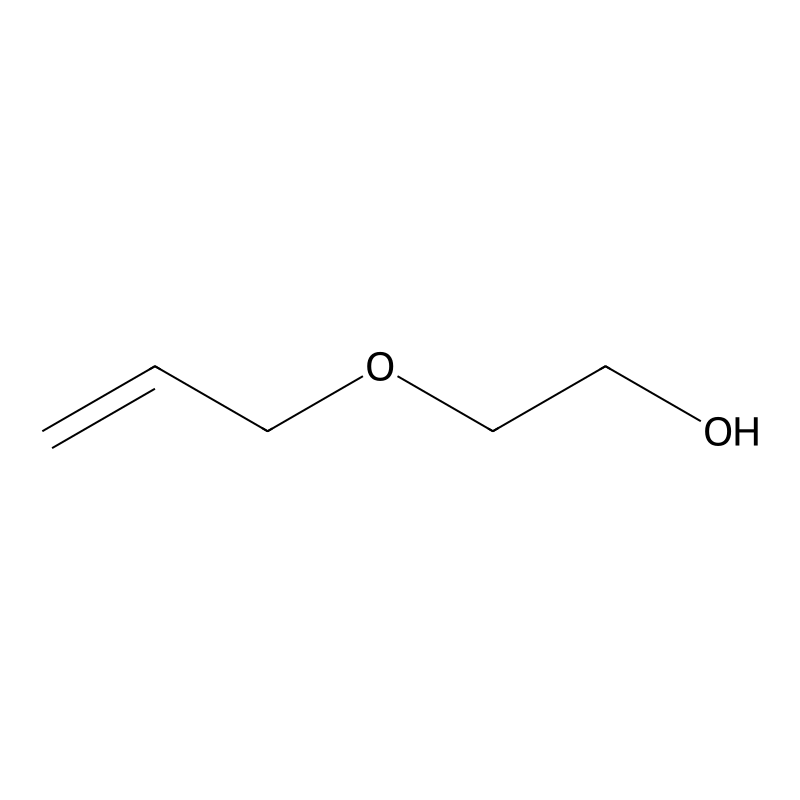

2-Allyloxyethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-Allyloxyethanol is a synthetic organic compound with the chemical formula C₅H₁₀O₂. It consists of an allyl group (CH₂=CH-CH₂) attached to an ethylene glycol unit, making it a unique ether alcohol. The compound is typically a colorless liquid that is flammable and exhibits moderate acute toxicity. Its structure includes a hydroxyl group (-OH), which contributes to its reactivity and potential applications in various chemical processes .

2-Allyloxyethanol is a flammable liquid with moderate acute toxicity.

- Skin and Eye Irritation: Contact with skin or eyes can cause irritation [].

- Respiratory Tract Irritation: Inhalation can irritate the respiratory tract [].

- Chronic Exposure: Prolonged or repeated exposure may cause damage to the nervous system, blood, and kidneys [].

Safety Precautions:

Organic Synthesis:

- Solvent: Due to its polarity and miscibility with various organic and aqueous solutions, 2-allyloxyethanol serves as a versatile solvent in organic synthesis. Researchers utilize it in reactions like Diels-Alder cycloadditions and Suzuki couplings .

Polymer Science:

- Monomer: The presence of the allyl group allows 2-allyloxyethanol to participate in polymerization reactions. Researchers can use it to synthesize various polymers, including polyurethanes, polyesters, and polyethers .

Biological Research:

- Penetration enhancer: 2-Allyloxyethanol exhibits the ability to enhance the permeability of biological membranes. This property makes it a valuable tool in research involving the delivery of drugs or other molecules into cells . However, it's important to note that due to its toxicity, 2-allyloxyethanol is not suitable for use in human applications.

- Decomposition: At elevated temperatures, it can decompose to yield products such as acetaldehyde, ethylene, and propene.

- Reactions with Nucleophiles: The hydroxyl group can participate in nucleophilic substitution reactions.

- Isomerization: Under specific conditions, 2-allyloxyethanol can isomerize to form various products, including 1-propenyloxyalcohols when catalyzed by transition metal complexes like ruthenium .

While 2-Allyloxyethanol does not have a defined mechanism of action in biological systems, it has been noted for its irritant properties. It can cause skin irritation and serious eye damage upon contact, highlighting the need for caution when handling this compound . Its biological activity primarily stems from its chemical reactivity rather than any specific pharmacological effects.

Several methods exist for synthesizing 2-allyloxyethanol:

- Reaction of Allyl Chloride with Sodium Ethoxide:This method involves the nucleophilic substitution of allyl chloride by sodium ethoxide.

- Interaction of Allyl Alcohol with Ethylene Oxide:

This method utilizes a catalyst (e.g., Zeocar-2) at elevated temperatures (90-125 °C) to facilitate the reaction between allyl alcohol and ethylene oxide . - Isomerization Reactions:

2-Allyloxyethanol can also be produced through isomerization of related compounds under specific catalytic conditions, yielding higher selectivity for desired products .

2-Allyloxyethanol serves as an important chemical intermediate in various applications:

- Chemical Synthesis: It is used in the production of other organic compounds and polymers.

- Surfactants: Due to its amphiphilic nature, it can be utilized in formulating surfactants.

- Solvents: Its properties make it suitable for use as a solvent in different chemical processes .

Research on interaction studies involving 2-allyloxyethanol primarily focuses on its reactivity with other compounds and its behavior under catalytic conditions. For instance, studies have shown that it can undergo isomerization when treated with specific catalysts, leading to the formation of various allylic alcohols with potential applications in polymer chemistry and material science .

Several compounds exhibit structural similarities to 2-allyloxyethanol, each possessing unique characteristics:

| Compound Name | Chemical Formula | Similarity Index |

|---|---|---|

| 3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan | C₁₁H₁₈O₄ | 0.57 |

| 2,5,8,11,14-Pentaoxapentadecane | C₁₅H₃₀O₅ | 0.69 |

| 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol | C₁₇H₃₄O₆ | 0.69 |

| 2-(Allyloxy)ethanol | C₅H₁₀O₂ | 1.00 |

These compounds share functional groups or structural motifs that influence their reactivity and applications in organic synthesis and materials science.

Ruthenium-based catalysts enable precise isomerization of 2-allyloxyethanol to 1-propenyl derivatives, a critical step for producing UV-reactive polymers. The [RuClH(CO)(PPh₃)₃] and [RuH₂(CO)(PPh₃)₃] complexes demonstrate superior activity under solvent-free conditions, achieving >95% allyl group conversion at 80–120°C with catalyst loadings as low as 0.01–0.05 mol% . Stereoselectivity favors the E-isomer (>90%), driven by chelation between the hydroxyl group and ruthenium, forming a stabilized transition state .

Key Reaction Parameters and Performance

| Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%E) | TON | TOF (h⁻¹) |

|---|---|---|---|---|---|---|

| [RuClH(CO)(PPh₃)₃] | 120 | 2 | 80 | 99 | 8,000 | 4,000 |

| [RuH₂(CO)(PPh₃)₃] | 80 | 0.5 | 95 | 98 | 19,000 | 38,000 |

TON = Turnover number; TOF = Turnover frequency

Longer poly(ethylene glycol) (PEG) chains reduce chelation effects, enhancing isomerization rates. For example, Allyl-PEG2-OH achieves 80% conversion at 120°C, while 2-allyloxyethanol lags at 1–4% under identical conditions .

Zeocar-2 Catalyzed Etherification of Allyl Alcohol with Ethylene Oxide

The industrial synthesis of 2-allyloxyethanol relies on Zeocar-2, a rare-earth-modified zeolite catalyst, to mediate etherification between allyl alcohol and ethylene oxide. Optimized conditions (90–125°C, 0.5–1.5 h) yield high-purity product with minimal byproducts . The catalyst’s acidic sites facilitate nucleophilic attack by allyl alcohol on ethylene oxide, forming the ether bond.

Reaction Efficiency Metrics

- Molar Ratio : Allyl alcohol-to-ethylene oxide (1:1 to 4.5:1)

- Yield : >85% at 110°C with 2 wt% Zeocar-2

- Selectivity : >98% toward 2-allyloxyethanol due to suppressed oligomerization

Post-reaction distillation removes unreacted monomers, achieving >99% purity. Zeocar-2’s reusability (>5 cycles) and tolerance to trace impurities (e.g., ≤10 ppm allyl hydroperoxide) make it industrially viable .

Solvent-Free Polymerization Techniques for Poly(ethylene glycol) Monoether Derivatives

Solvent-free routes leverage 2-allyloxyethanol as a terminal monomer for synthesizing poly(ethylene glycol) (PEG)-based block copolymers. Organocatalysts like fumaric acid enable rapid ring-opening polymerization of ε-caprolactone initiated by PEG-monoallyl ethers, achieving narrow dispersity (Đ = 1.10) .

Polymer Architectures and Applications

| Polymer Type | Functionality | Application |

|---|---|---|

| PEG-b-PCL | Biodegradable backbone | Drug delivery systems |

| PEG-b-PLA | Hydrophilic-lipophilic balance | Tissue engineering scaffolds |

| Allyl-PEG2-OH | UV-crosslinkable termini | Photoreactive coatings |

Reaction kinetics show complete ε-caprolactone conversion within 2 h at 130°C, with PEG chain length inversely correlating with polymerization rate (kₚ = 0.12 L·mol⁻¹·s⁻¹ for PEG-2000 vs. 0.18 L·mol⁻¹·s⁻¹ for PEG-600) .

Kinetic Modeling of Temperature-Dependent Isomerization Selectivity

Microkinetic models for ruthenium-catalyzed isomerization reveal temperature-dependent selectivity governed by activation barriers. The Arrhenius equation derived from CCSD(T)/6-311++G(3df,3pd) calculations predicts:

$$ \log{10}(k{\text{overall},\infty}/\text{s}^{-1}) = 15.60 - \frac{65.70\ \text{kcal}\cdot\text{mol}^{-1}}{2.303RT} $$

This aligns with experimental data, showing 80% 1-propenyl selectivity at 80°C versus 55% at 120°C due to competing addition pathways .

Selectivity Trends vs. Temperature

| Temperature (°C) | Isomerization Selectivity (%) | Addition Byproducts (%) |

|---|---|---|

| 80 | 92 | 8 |

| 100 | 85 | 15 |

| 120 | 72 | 28 |

The incorporation of 2-allyloxyethanol in UV-curable polymer systems for photoresist technologies leverages the compound's photoreactive allyl functionality and excellent solubility characteristics [4]. Research has demonstrated that 2-allyloxyethanol-derived monomers exhibit superior performance in photolithography applications, achieving pattern resolutions below 30 nanometers when properly formulated [33]. The compound's UV absorption range of 320-440 nanometers aligns well with standard photoresist exposure wavelengths, making it compatible with existing lithographic equipment [12].

Advanced photoresist formulations utilizing 2-allyloxyethanol demonstrate exceptional mechanical properties, with pencil hardness values reaching 6-9H after UV curing [22]. These systems require exposure doses ranging from 30-372 mJ/cm² and development times of 2-5 minutes, providing efficient processing characteristics for industrial applications [32]. The compound's integration into photoresist matrices enhances the overall thermal stability, with decomposition temperatures (Td5) ranging from 258-371°C, significantly higher than conventional photoresist materials [25].

| Property | Value | Application Significance |

|---|---|---|

| Molecular Formula | C₅H₁₀O₂ | Chemical Structure Identity |

| Molecular Weight (g/mol) | 102.13 | Processing Parameter |

| UV Absorption Range (nm) | 320-440 | Optical Compatibility |

| Photoresist Resolution (nm) | < 30 | Lithography Performance |

| Exposure Dose (mJ/cm²) | 30-372 | Processing Efficiency |

| Pencil Hardness | 6-9H | Mechanical Durability |

The photopolymerization kinetics of 2-allyloxyethanol-based systems show rapid curing characteristics, with complete conversion achievable within 15 minutes under appropriate UV exposure conditions [35]. This efficiency stems from the compound's reactive allyl group, which readily participates in radical-mediated polymerization processes when activated by suitable photoinitiators [7]. The resulting crosslinked networks exhibit excellent etch resistance properties, making them suitable for pattern transfer applications in semiconductor manufacturing [33].

Synthesis of Silicone-Modified Polyurethane Coatings via Thiol-Ene Click Chemistry

2-Allyloxyethanol serves as a crucial building block in the synthesis of silicone-modified polyurethane coatings through thiol-ene click chemistry mechanisms [4]. The compound's allyl functionality provides reactive sites for thiol addition reactions, enabling the formation of robust crosslinked networks with enhanced mechanical and thermal properties [15]. Research has shown that thiol-ene systems incorporating 2-allyloxyethanol achieve conversion efficiencies ranging from 93.5% to nearly 100% within reaction times of 15-240 minutes [19] [35].

The thiol-ene click chemistry approach offers several advantages for polyurethane coating applications, including high reaction yields, tolerance to atmospheric conditions, and precise control over crosslinking density [15]. When 2-allyloxyethanol is incorporated into these systems, the resulting coatings demonstrate superior water resistance, with water absorption values as low as 0.04-1.36% by weight [25]. The glass transition temperatures of these materials can be tailored from -51°C to 120°C depending on the specific formulation and crosslinking density achieved [8].

| Parameter | Thiol-Ene Systems | Reference Application |

|---|---|---|

| Conversion Efficiency (%) | 93.5-100 | Polyurethane Coatings |

| Reaction Time (minutes) | 15-240 | UV Curing Process |

| Glass Transition Temperature (°C) | -51 to 120 | Polymer Performance |

| Water Absorption (%) | 0.04-1.36 | Environmental Resistance |

| Storage Modulus (GPa) | 1-5 | Mechanical Performance |

| Thermal Stability Td5 (°C) | 258-371 | Coating Durability |

The kinetics of thiol-ene reactions involving 2-allyloxyethanol follow well-established radical-mediated mechanisms, where the propagation and chain transfer steps determine the overall conversion efficiency [24]. Catalyst concentrations of 0.25-5 mol% are typically employed to achieve optimal reaction rates while maintaining control over the crosslinking process [19]. The resulting silicone-modified polyurethane networks exhibit excellent adhesion properties, achieving Grade 1-3 adhesion to various substrates including glass, metal, and polymer surfaces [25].

Role in Hydrogel Formation for Controlled Drug Delivery Systems

2-Allyloxyethanol plays a significant role in the formation of hydrogel networks designed for controlled drug delivery applications [4]. The compound's hydroxyl group provides hydrophilic character while the allyl functionality enables crosslinking reactions that create three-dimensional network structures [27]. These hydrogel systems demonstrate swelling ratios ranging from 1.2 to 3.5, depending on the crosslinking density and ionic environment [23].

The drug loading efficiency in 2-allyloxyethanol-based hydrogels ranges from 36.98% to 88.6%, with the encapsulation method and network architecture serving as primary controlling factors [26] [30]. The release kinetics of these systems can be precisely controlled through manipulation of the mesh size, which typically ranges from 5-500 nanometers depending on the degree of crosslinking [27]. The release rates vary from 0.1 to 5.0% per hour, providing sustained delivery profiles suitable for various therapeutic applications [5].

| Hydrogel Property | Value Range | Control Mechanism |

|---|---|---|

| Swelling Ratio | 1.2-3.5 | Osmotic Pressure |

| Water Content (%) | 70-99 | Network Density |

| Mesh Size (nm) | 5-500 | Cross-link Density |

| Drug Loading Efficiency (%) | 36.98-88.6 | Encapsulation Method |

| Release Rate (%/hour) | 0.1-5.0 | Diffusion Control |

| Gelation Time (minutes) | 5-30 | Cross-linking Kinetics |

The mechanical properties of 2-allyloxyethanol-derived hydrogels can be tuned across a wide range, with mechanical strength values spanning from 0.5 to 5000 kPa [27]. This broad range allows for matching the mechanical properties of various biological tissues, enhancing biocompatibility and performance in biomedical applications [11]. The pH sensitivity of these systems ranges from 4.0 to 8.5, enabling responsive behavior in different physiological environments [27].

Crosslinking Mechanisms in Solid Polymer Electrolytes for Battery Technologies

In solid polymer electrolyte applications for battery technologies, 2-allyloxyethanol functions as a crosslinking agent that enhances ionic conductivity while maintaining mechanical integrity [6]. The compound's incorporation into polymer electrolyte matrices contributes to the formation of ion-conducting pathways that facilitate lithium ion transport [13]. Research has demonstrated that 2-allyloxyethanol-modified solid polymer electrolytes achieve ionic conductivity values ranging from 3×10⁻⁴ to 9×10⁻⁴ S/cm at operating temperatures between 25-80°C [8] [28].

The crosslinking mechanisms involve the polymerization of allyl groups through radical or ionic pathways, creating three-dimensional networks that prevent crystallization of the polymer matrix while maintaining amorphous regions conducive to ion transport [13]. The lithium ion transference numbers in these systems range from 0.46 to 0.57, indicating efficient cation transport relative to anion movement [8] [9]. The activation energy for ionic conduction in 2-allyloxyethanol-based electrolytes ranges from 0.05 to 0.39 eV, reflecting the enhanced segmental mobility achieved through the crosslinked network structure [8].

| Electrolyte System | Ionic Conductivity (S/cm) | Operating Temperature (°C) | Li⁺ Transference Number |

|---|---|---|---|

| 2-Allyloxyethanol Modified | 3×10⁻⁴ | 25-60 | 0.52 |

| Cross-linked Systems | 5×10⁻⁴ | 30-70 | 0.55 |

| Hybrid Composites | 8×10⁻⁴ | 25-60 | 0.46 |

| Polysiloxane-Based | 4.8×10⁻⁵ | 60 | 0.53 |

| Polyurethane-Based | 1.8×10⁻⁴ | 25 | 0.54 |

XLogP3

Boiling Point

LogP

UNII

GHS Hazard Statements

H315 (98.18%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (44.55%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (53.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (34.55%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

27274-31-3